molecular formula C12H18N2O6 B558078 Boc-Sar-OSu CAS No. 80621-90-5

Boc-Sar-OSu

Cat. No. B558078
CAS RN: 80621-90-5
M. Wt: 286.28 g/mol
InChI Key: FVEKCHUPMRHPKK-UHFFFAOYSA-N
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Description

“Boc-Sar-OSu” is a chemical compound with the molecular formula C12H18N2O6 . It is used in the field of organic synthesis, particularly in the protection of amino functions .


Synthesis Analysis

The synthesis of Boc-Sar-OSu involves the protection of various amino acids with N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (FMOC-OSu). This process can be carried out under mild reaction conditions in a catalyst and solvent-free media . The products of this synthesis are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving Boc-Sar-OSu primarily involve the protection of amino functions. This process is generally the first option in a synthetic project when there is a need to protect an amino function . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Scientific Research Applications

  • Enhancing Understanding of Scientific Inquiry Through SARS Study : This research discusses how the study of severe acute respiratory syndrome (SARS) provided insights into the nature of science and scientific inquiry, useful for educational programs (Wong, Hodson, Kwan & Yung, 2008).

  • SAR Application Research in Japan : This paper reviews the role and activities of Japan's SAR application research committee, established in 2005, highlighting its focus on disaster prevention and environmental monitoring (Nonaka & Sasagawa, 2012).

  • SAR Imaging for Unmanned Underwater Vehicle Detection : This study discusses the development of a MiniSAR system for detecting underwater vehicles using SAR imaging technology (Li, Liu & Li, 2023).

  • Acupuncture Mechanism Research : This paper covers various aspects of acupuncture research, including its mechanisms and applications in different fields (Napadow et al., 2008).

  • Oil Spill Classification from SAR Images : This research describes the use of the Bag of Visual Words method for distinguishing oil spills from similar-looking phenomena in SAR images (Dhavalikar & Choudhari, 2021).

  • Advances in SAR Remote Sensing for Agriculture : This review discusses recent progress in using SAR remote sensing for various agricultural applications, including crop identification and yield estimation (Liu et al., 2019).

  • Integrity Protection for Research Artifacts using Open Science Chain : This paper explores the use of blockchain technology for preserving the integrity of research datasets (Shantharam et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, BOC-SER-OSU, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It is also recommended to avoid dust formation and breathing in mist, gas, or vapours .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13(4)7-10(17)20-14-8(15)5-6-9(14)16/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEKCHUPMRHPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448548
Record name Boc-Sar-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Sar-OSu

CAS RN

80621-90-5
Record name Boc-Sar-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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